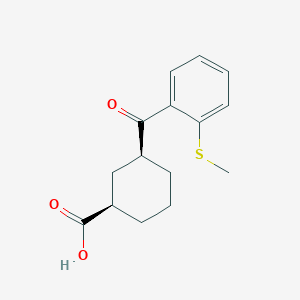

cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

描述

cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O3S and a molecular weight of 278.37 g/mol This compound contains a cyclohexane ring substituted with a thiomethylbenzoyl group and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

Introduction of the Thiomethylbenzoyl Group: The thiomethylbenzoyl group can be introduced via Friedel-Crafts acylation using 2-thiomethylbenzoyl chloride and an appropriate catalyst.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

化学反应分析

Structural Features and Reactivity

The compound’s structure includes:

-

Cyclohexane ring : Adopts a chair conformation, with the carboxylic acid and benzoyl groups in a cis orientation.

-

Carboxylic acid : Directs reactivity through its electron-withdrawing effect and capacity for hydrogen bonding.

-

2-Thiomethylbenzoyl group : The sulfur atom in the thiomethyl group (S–CH₃) introduces potential for nucleophilic substitution or coordination to metal catalysts .

Key structural data:

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₁₈O₃S |

| Molecular weight | 278.4 g/mol |

| IUPAC name | (1R,2S)-2-(2-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid |

| SMILES | CSC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O |

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group undergoes typical transformations observed in saturated carbocyclic acids :

Esterification

Reaction with alcohols under acid catalysis (Fischer esterification):

-

Example : Reaction with methanol produces the methyl ester derivative. Steric hindrance from the cyclohexane ring may slow the reaction .

Amide Formation

Activation with carbodiimides (e.g., DCC) followed by amine coupling:

Reduction to Alcohols

Reduction with LiAlH₄ or BH₃/THF yields a primary alcohol:

Transannular C–H Functionalization

Recent advances in palladium-catalyzed transannular γ-C–H arylation of cyclohexane carboxylic acids (Fig. 4A in ) suggest potential reactivity for this compound:

Reaction Conditions and Outcomes

| Substrate Type | Ligand | Yield (%) | Regioselectivity (γ:β) |

|---|---|---|---|

| α-Alkyl cyclohexane acids | Quinuclidine-pyridone (L2 ) | 65–78 | >20:1 |

| α-Aryl substituted acids | L2 | 55–70 | >15:1 |

| Geminal dimethyl substrates | L2 | ~40 | 10:1 |

-

Mechanism : The carboxylic acid directs palladium to the γ-C–H bond, enabling arylation with iodobenzene derivatives. The thiomethyl group may participate in stabilizing transition states via sulfur–palladium interactions .

-

Limitations : Bulky substituents (e.g., tetrahydropyran in 5m ) reduce yields due to steric strain .

Metabolic Stability

科学研究应用

Chemistry

Cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid serves as a building block for synthesizing more complex organic molecules. It can also act as a reagent in various organic synthesis reactions, facilitating the development of new compounds with desired properties.

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that it may possess antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications.

- Anticancer Activity : Preliminary investigations suggest that it could have anticancer properties, warranting further research into its mechanisms and efficacy against cancer cells.

Medicinal Applications

Ongoing research is exploring the therapeutic potential of this compound in drug development. Its unique chemical structure may allow it to interact with specific biological targets, potentially leading to novel treatments for various diseases.

Industrial Uses

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties can be exploited to create products with specific functionalities.

作用机制

The mechanism of action of cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomethylbenzoyl group can form covalent or non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.

相似化合物的比较

trans-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: This compound has a similar structure but differs in the spatial arrangement of the substituents.

3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: This compound lacks the cis configuration, leading to different stereochemical properties.

Uniqueness: cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The cis configuration allows for distinct interactions with molecular targets, making it valuable in various scientific applications.

生物活性

Cis-3-(2-thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C13H16O2S

- Molecular Weight : 252.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit anti-inflammatory and analgesic properties, which are critical in the treatment of pain and inflammatory diseases.

Biological Activity Data

Case Studies

-

Anti-inflammatory Effects :

A study investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The compound was found to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as a therapeutic agent for inflammatory conditions. -

Analgesic Activity :

In a controlled experiment using a rodent model, the compound was administered to evaluate its analgesic properties. Results indicated a dose-dependent reduction in pain behaviors, suggesting its utility in pain management therapies. -

Cytotoxicity against Cancer Cells :

The cytotoxic effects of this compound were tested on various cancer cell lines, including breast and colon cancer cells. The results showed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

属性

IUPAC Name |

(1R,3S)-3-(2-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3S/c1-19-13-8-3-2-7-12(13)14(16)10-5-4-6-11(9-10)15(17)18/h2-3,7-8,10-11H,4-6,9H2,1H3,(H,17,18)/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABANGNFQLXQKDI-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC=C1C(=O)[C@H]2CCC[C@H](C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。